molecular formula C12H16O4S B8609289 2-Ethyl-2-phenylsulfonylbutanoic acid

2-Ethyl-2-phenylsulfonylbutanoic acid

Cat. No.: B8609289
M. Wt: 256.32 g/mol
InChI Key: IPRUSZPGRQQQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-phenylsulfonylbutanoic acid is a sulfonyl-substituted carboxylic acid characterized by a butanoic acid backbone with an ethyl group and a phenylsulfonyl moiety at the second carbon. This compound combines hydrophobic (phenyl) and polar (sulfonyl, carboxylic acid) functional groups, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-ethylbutanoic acid

InChI

InChI=1S/C12H16O4S/c1-3-12(4-2,11(13)14)17(15,16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

IPRUSZPGRQQQND-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethyl-2-phenylsulfonylbutanoic acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Molecular Formula Key Functional Groups Physical/Chemical Properties Applications/Notes References
2-Ethyl-2-phenylsulfonylbutanoic acid C₁₂H₁₆O₄S Sulfonyl, carboxylic acid High polarity due to -SO₂ and -COOH groups; moderate solubility in polar solvents. Potential use in enzyme inhibition or as a synthetic intermediate. N/A (hypothetical)
2-(Hydroxymethyl)-2-phenylbutanoic acid C₁₁H₁₄O₃ Hydroxymethyl, carboxylic acid Higher hydrophilicity due to -OH; melting point ~150–160°C (estimated). Studied for chiral synthesis or prodrug formulations .
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetoacetate ester Lipophilic ester; boiling point ~250–260°C. Precursor for phenyl ethers or heterocycles .
2-Phenylbutyric acid C₁₀H₁₂O₂ Phenyl, carboxylic acid Lower molecular weight; melting point ~90–95°C. Intermediate in NSAID synthesis (e.g., ibuprofen analogs) .
Ethyl 2-(butane-2-sulfonyl)acetate C₈H₁₆O₄S Sulfonyl, ester Moderate volatility; hydrolyzes to sulfonic acid under acidic conditions. Used in agrochemical or polymer synthesis .

Key Comparisons:

Functional Group Influence: The sulfonyl group in 2-Ethyl-2-phenylsulfonylbutanoic acid distinguishes it from analogs like 2-phenylbutyric acid (lacking sulfonyl) and Ethyl 2-phenylacetoacetate (ester instead of acid). Sulfonyl groups enhance acidity (pKa ~1–2 for -SO₂ vs. ~4–5 for -COOH) and stabilize intermediates in nucleophilic reactions .

Physicochemical Properties: Solubility: The carboxylic acid group in 2-Ethyl-2-phenylsulfonylbutanoic acid improves water solubility relative to ester derivatives (e.g., Ethyl 2-(butane-2-sulfonyl)acetate), which are more lipid-soluble . Thermal Stability: Sulfonyl-containing compounds generally exhibit higher thermal stability than hydroxy or ester analogs due to strong S=O bonds .

Synthetic Utility :

  • 2-Phenylbutyric acid serves as a simpler precursor for anti-inflammatory agents, while Ethyl 2-phenylacetoacetate is leveraged in Claisen condensations to form aromatic ketones .
  • Ethyl 2-(butane-2-sulfonyl)acetate demonstrates the reactivity of sulfonyl esters in forming sulfonamides, a common motif in drug discovery .

In contrast, hydroxymethyl derivatives may target oxidative stress pathways .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on 2-Ethyl-2-phenylsulfonylbutanoic acid are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.
  • Contradictions : Ester derivatives (e.g., Ethyl 2-(butane-2-sulfonyl)acetate) exhibit divergent reactivity compared to carboxylic acids, limiting direct application parallels .

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